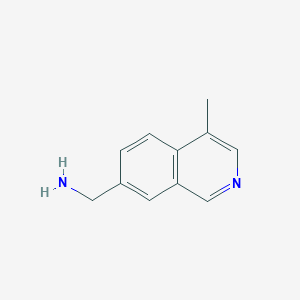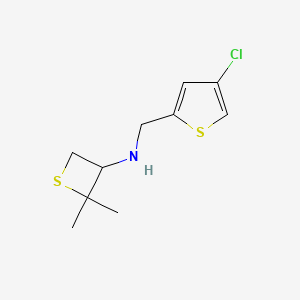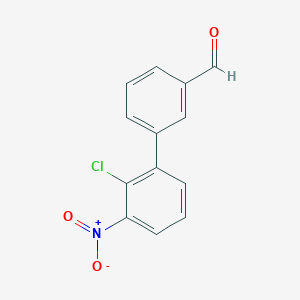
3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one is a complex organic compound featuring a thietane ring, a pyrrolidinone ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one typically involves the formation of the thietane ring followed by its incorporation into the pyrrolidinone structure. One common method involves the reaction of a suitable thietane precursor with an amine under controlled conditions. For example, the reaction of bis(imino)thietane with tert-butyl isocyanide in benzene at 80°C can yield various thietane derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiiranes: Similar sulfur-containing heterocycles with a three-membered ring.
Oxiranes: Oxygen analogs of thiiranes.
Aziridines: Nitrogen analogs of thiiranes.
Uniqueness
3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one is unique due to the presence of both a thietane and a pyrrolidinone ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H18N2OS |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
3-[(2,2-dimethylthietan-3-yl)amino]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2OS/c1-10(2)8(6-14-10)11-7-4-5-12(3)9(7)13/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
SHZWYLXZQGXFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2CCN(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B15226464.png)
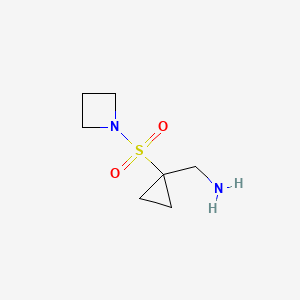
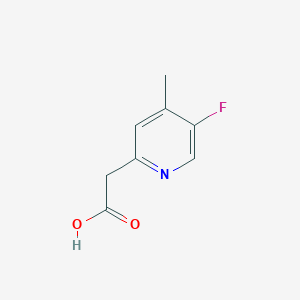
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)
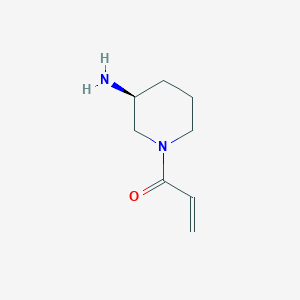

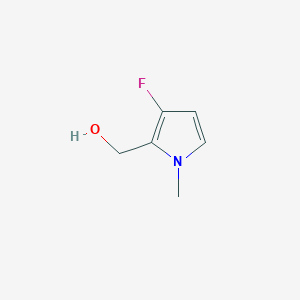
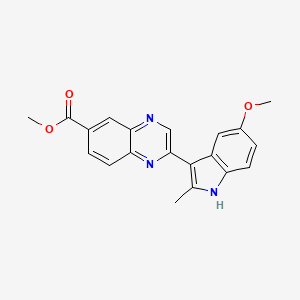
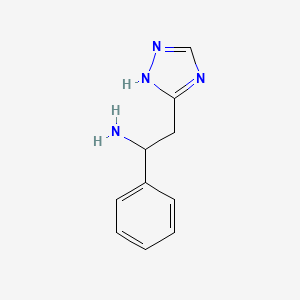
![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
